molecular formula C21H21NO B194770 Cyproheptadine epoxide CAS No. 54191-04-7

Cyproheptadine epoxide

Cat. No. B194770
CAS RN: 54191-04-7
M. Wt: 303.4 g/mol
InChI Key: XUBOBOCBTFPEJJ-UHFFFAOYSA-N
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Description

Cyproheptadine is a first-generation H1-antihistamine drug . It’s a white to slightly yellow, crystalline powder that is odorless and has a slightly bitter taste .


Molecular Structure Analysis

The molecular formula of Cyproheptadine epoxide is C21H21NO . For more detailed structural information, you may refer to resources like PubChem .


Chemical Reactions Analysis

The specific chemical reactions involving “Cyproheptadine epoxide” are not available in the sources I found .


Physical And Chemical Properties Analysis

Cyproheptadine is a white to slightly yellow, crystalline powder that is odorless and has a slightly bitter taste. It is relatively stable in light, at room temperature, and is nonhygroscopic .

Scientific Research Applications

Transdermal Delivery Development

Researchers Prasad, Pavani, and Sri (2022) developed a transdermal therapeutic system for Cyproheptadine. They used a matrix-type approach with varying polymeric systems and studied the physicochemical compatibility of the drug and polymers. Their findings indicated that the drug's release from the patches was governed by a diffusion mechanism (Prasad, Pavani, & Sri, 2022).

Therapeutic Applications in Specific Conditions

  • Feeding Difficulties and Poor Growth in Children: Sant’Anna et al. (2014) assessed the efficacy and safety of Cyproheptadine in children with poor growth, noting significant improvement in weight and feeding behaviors (Sant’Anna et al., 2014).

Antitumor Activity in Urothelial Carcinoma

Hsieh et al. (2016) explored the antitumor effects of Cyproheptadine in urothelial carcinoma (UC). Their study found that Cyproheptadine inhibited the proliferation of UC cells and induced apoptosis, suggesting its potential as a therapeutic agent for UC treatment (Hsieh et al., 2016).

Appetite Stimulation and Weight Gain

A systematic review by Harrison et al. (2019) identified Cyproheptadine's use as an appetite stimulant, with significant weight gain observed in various populations. However, its efficacy in malignant or progressive diseases like HIV and cancer was minimal (Harrison et al., 2019).

Functional Gastrointestinal Disorders in Children

Madani, Cortes, and Thomas (2016) evaluated Cyproheptadine in treating functional gastrointestinal disorders (FGIDs) in children, finding significant symptom improvement and a good safety profile (Madani, Cortes, & Thomas, 2016).

Growth Hormone Insensitivity Syndrome

Razzaghy-Azar, Nourbakhsh, and Nourbakhsh (2018) reported an unexpected increase in height growth in a patient with growth hormone insensitivity syndrome (GHIS) treated with Cyproheptadine, leading to further investigation into its effects on growth parameters in GHIS patients (Razzaghy-Azar et al., 2018).

Neuroprotective Effect

Yu (2002) investigated the neuroprotective effects of Cyproheptadine on glutamate-induced neurotoxicity in rat primary cortical cultures. The study suggested Cyproheptadine's potential in protecting against glutamate-induced neuronal injury (Yu, 2002).

Immunomodulation in Albino Mice

Hasan et al. (2017) assessed Cyproheptadine's effects on blood lymphocytes and cytokine levels in albino mice, highlighting its potential immunomodulatory effects (Hasan et al., 2017).

Future Directions

Although Cyproheptadine has been recognized as a clinical entity for decades, rigorous trials demonstrating the therapeutic efficacy of Cyproheptadine are lacking, warranting large-scale prospective human trials of antiserotonergic agents using a coordinated multicenter approach .

properties

IUPAC Name

1-methyl-4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-22-12-10-14(11-13-22)19-15-6-2-4-8-17(15)20-21(23-20)18-9-5-3-7-16(18)19/h2-9,20-21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOBOCBTFPEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969154
Record name 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyproheptadine epoxide

CAS RN

54191-04-7
Record name Cyproheptadine 10,11-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054191047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYPROHEPTADINE-10,11-EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3G2X5UQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
M Iwaki, T Ogiso, Y Fujii, T TANINO, Y ITO… - Biological and …, 1993 - jstage.jst.go.jp
… On the other hand, no detectable DMCPHepo was found in plasma after the iv administration of cyproheptadine epoxide (CPHepo). All compounds administered had large distribution …
Number of citations: 8 www.jstage.jst.go.jp
J Pachecka, M Salmona, G Belvedere, L Cantoni… - Experientia, 1977 - Springer
Cyproheptadine epoxide is a competitive inhibitor or rat liver microsomal epoxide hydrase with an apparent K 1 -value of 0.75 mM. Cyclobenzaprine and its epoxide stimulate in vitro the …
Number of citations: 6 link.springer.com
D Nikolic, PW Fan, JL Bolton… - COMBINATORIAL …, 1999 - books.google.com
… Although epoxides such as cyproheptadine epoxide were generated, it is likely that these compounds were insufficiently reactive to form glutathione conjugates in the absence of …
Number of citations: 51 books.google.com
MM Casellato, G Lugaro, P Pasta, E Manera, P Ormas… - Experientia, 1977 - Springer
… Only cyproheptadine epoxide had a marked inhibitory … cyproheptadine epoxide are substrates for the same enzymes, although to date there is no evidence that cyproheptadine epoxide …
Number of citations: 4 link.springer.com
G Bellucci, C Chiappe, F Marioni, C Simonelli - Xenobiotica, 1989 - Taylor & Francis
… PACHECKA, J., SALMONA, M., BELVEDERE, G., CANTONI, L., MUSSINI, E., and GARATTINI, S., 1977, Inhibition of liver microsomal epoxide hydrase by cyproheptadine epoxide. …
Number of citations: 4 www.tandfonline.com
EE Codd, J Baker, MR Brandt, S Bryant… - Toxicological …, 2010 - academic.oup.com
The unexpected observation of a hyperglycemic effect of some tricycle-based delta opioid receptor (DOR) agonists led to a series of studies to better understand the finding. Single …
Number of citations: 9 academic.oup.com
MKS El-Din, F Belal, MM Tolba, H Elmansi - Anal. Chem. Lett., 2018 - researchgate.net
A sensitive, simple and rapid stability-indicating HPLC method using fluorescence detection was developed for the quantitative determination of the antihistaminic drug cyproheptadine …
Number of citations: 5 www.researchgate.net
MK Sharaf El-Din, F Belal, MM Tolba… - Analytical Chemistry …, 2018 - Taylor & Francis
A sensitive, simple and rapid stability-indicating HPLC method using fluorescence detection was developed for the quantitative determination of the antihistaminic drug cyproheptadine …
Number of citations: 4 www.tandfonline.com
A Frigerio, M Cavo-Briones… - Drug Metabolism …, 1976 - Taylor & Francis
… The antiserotonic and antihistaminic activity of cyproheptadine epoxide were similar to that of cyproheptadine. Comparison of the inhibitory activity of the two drugs was made on the …
Number of citations: 33 www.tandfonline.com
SAF Chow - 1983 - search.proquest.com
Cyproheptadine, an inhibitor of insulin synthesis and secretion, was utilized as a tool to help investigate the vulnerability of the endocrine pancreas of fetal and young rats to exogenous …
Number of citations: 2 search.proquest.com

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